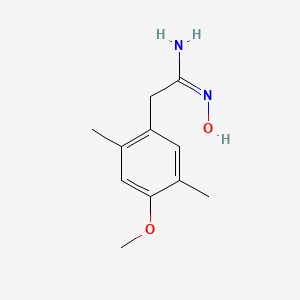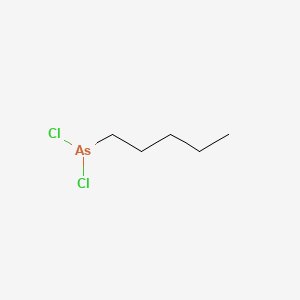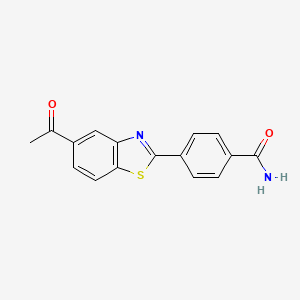
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine typically involves the reaction of a suitable precursor with hydroxylamine. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 25-50°C) are often used.
Solvent: Common solvents include ethanol, methanol, or water.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles.
Reduction: Reduction to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes such as metalloproteases or histone deacetylases.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxybenzimidamide: Another hydroxamic acid with similar biological activities.
N-Hydroxy-2-phenylacetamidine: A structurally related compound with potential therapeutic applications.
Uniqueness
N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other hydroxamic acids.
Conclusion
This compound is a compound of interest in various scientific fields
For detailed and specific information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
885952-55-6 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
LAFPVERNYXJFIH-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1OC)C)C/C(=N\O)/N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)

![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)




![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
